Chloramphénicol-13C6

Vue d'ensemble

Description

Chloramphenicol-13C6 is a variant of Chloramphenicol, a broad-spectrum antibiotic that is primarily bacteriostatic . It is used in the management and treatment of superficial eye infections such as bacterial conjunctivitis, and otitis externa. It has also been used for the treatment of typhoid and cholera .

Synthesis Analysis

The synthesis of Chloramphenicol is challenging due to its stereochemistry . A four-step chemoenzymatic strategy has been designed, which includes a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction to obtain chloramphenicol .

Molecular Structure Analysis

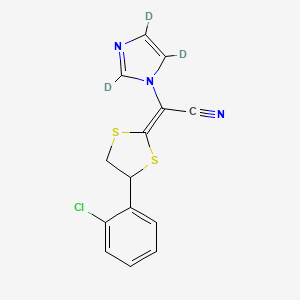

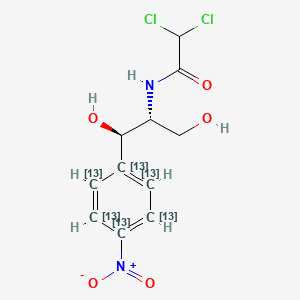

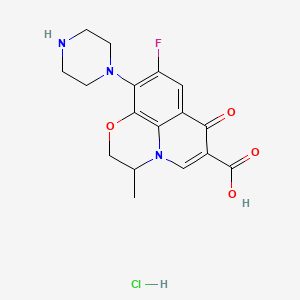

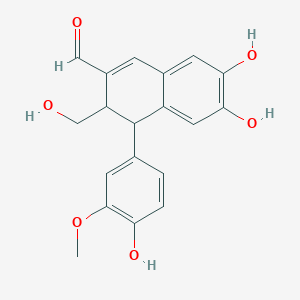

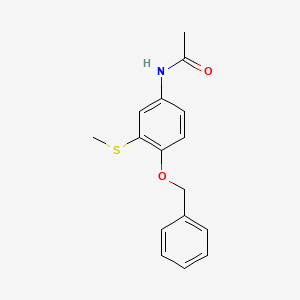

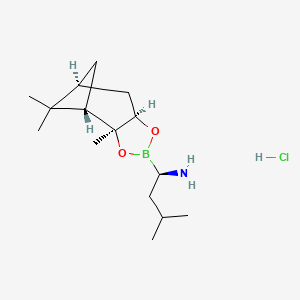

The molecular formula of Chloramphenicol-13C6 is C11H12Cl2N2O5 . The exact mass is 328.0324559 g/mol and the monoisotopic mass is also 328.0324559 g/mol . The structure of Chloramphenicol-13C6 includes a nitro group attached to a phenyl ring, which is connected to a carbon atom that is part of a propyl group .

Chemical Reactions Analysis

The main reaction methods of Chloramphenicol with hydroxyl radicals in advanced oxidation processes include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes . The nitro-elimination reaction is the most likely reaction in the first step of the degradation of Chloramphenicol .

Physical and Chemical Properties Analysis

Chloramphenicol-13C6 has a molecular weight of 329.08 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 5 and a Topological Polar Surface Area of 115 Ų .

Applications De Recherche Scientifique

Substrat SERS pour la détection

Diffusion Raman stimulée par surface (SERS) : est une technique utilisée pour détecter et analyser les compositions moléculaires. Le chloramphénicol peut être détecté en utilisant la SERS avec des nanoparticules d'or colloïdal comme substrat, fournissant une méthode de détection quantitative et rapide avec une faible limite de détection .

Fabrication du capteur

Des capteurs de détection du chloramphénicol peuvent être fabriqués en utilisant de la pâte de carbone chargée de nanoparticules d'argent. Cette méthode permet la détection sensible du chloramphénicol dans des échantillons réels contaminés .

Mécanismes de biotransformation

La recherche sur les mécanismes de biotransformation du chloramphénicol implique l'étude de ses voies initiales d'oxydation, d'isomérisation et d'acétylation. Cela peut conduire à de nouvelles découvertes sur la façon dont le chloramphénicol est traité par les micro-organismes .

Mécanisme D'action

Target of Action

Chloramphenicol-13C6, like its parent compound chloramphenicol, primarily targets the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, playing a crucial role in their growth and survival .

Mode of Action

Chloramphenicol-13C6 acts by binding to the bacterial ribosome, specifically blocking peptidyl transferase . This action inhibits protein synthesis, thereby stopping bacterial growth . Being lipid-soluble, chloramphenicol can easily diffuse through the bacterial cell membrane, enhancing its effectiveness .

Biochemical Pathways

The initial biotransformation steps of chloramphenicol involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase enzyme, identified in Sphingomonas sp. and Caballeronia sp., is responsible for the oxidization of the C3-OH group .

Pharmacokinetics

Chloramphenicol is well-absorbed in the body, with an oral bioavailability of approximately 75-90% . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, with only 5 to 15% of chloramphenicol excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The primary result of chloramphenicol’s action is the inhibition of bacterial growth . By blocking protein synthesis, chloramphenicol prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Action Environment

Chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes . Microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes .

Safety and Hazards

Chloramphenicol is a rarely used drug in the United States because of its known severe adverse effects, such as bone marrow toxicity and grey baby syndrome . Despite these indications, Chloramphenicol should only be initiated if there is known susceptibility to the drug, and when other less dangerous antimicrobials are ineffective, not tolerated or contraindicated .

Analyse Biochimique

Biochemical Properties

Chloramphenicol-13C6 interacts with various enzymes and proteins in biochemical reactions. The initial biotransformation steps involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group has been identified in certain bacterial species .

Cellular Effects

Chloramphenicol-13C6 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of chloramphenicol exerted significant effects on cell motility-related pathways in certain bacterial species during rapid-degrading stages .

Molecular Mechanism

The molecular mechanism of Chloramphenicol-13C6 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A novel oxidase gene, cmO, was identified and confirmed biochemically. The encoded CmO oxidase could catalyze the oxidation at the C-1′ and C-3′ positions of chloramphenicol .

Temporal Effects in Laboratory Settings

The effects of Chloramphenicol-13C6 change over time in laboratory settings. It’s important to monitor levels of the drug in serum in patients with liver disease and in neonates due to potential toxicity .

Dosage Effects in Animal Models

The effects of Chloramphenicol-13C6 vary with different dosages in animal models. High or unmodified doses of chloramphenicol can lead to the gray baby syndrome in premature and newborn infants . With appropriate dosage adjustments and monitoring, chloramphenicol is relatively safe .

Metabolic Pathways

Chloramphenicol-13C6 is involved in several metabolic pathways. The comprehensive chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions have been elucidated using integrated multi-omics and cultivation-based approaches .

Transport and Distribution

Chloramphenicol-13C6 is transported and distributed within cells and tissues. Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane

Subcellular Localization

Current methods for predicting RNA localizations may provide insights into the subcellular localization of Chloramphenicol-13C6 .

Propriétés

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BNKGHQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661862 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217706-02-9 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)